molecular formula C12H18O3 B11763238 (1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate

(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate

Cat. No.: B11763238
M. Wt: 210.27 g/mol
InChI Key: HFXOVSZRMSUXNQ-UHFFFAOYSA-N
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Description

(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate is a chemical compound with the molecular formula C12H18O3 and a molecular weight of 210.27 g/mol . It is characterized by a bicyclic structure containing an oxabicyclo[2.2.2]octane ring system with a vinyl group and an acetate ester functional group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of (1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate involves multiple steps. One common synthetic route includes the following steps :

Chemical Reactions Analysis

(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding alcohol and acetic acid under acidic or basic conditions.

Scientific Research Applications

Pharmaceutical Applications

Antibacterial Properties
Recent studies indicate that (1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate exhibits significant antibacterial activity, particularly as an inhibitor of bacterial topoisomerases. This mechanism suggests its potential use in developing new antibiotics to combat bacterial infections. The compound's ability to interact with biological macromolecules enhances its efficacy, making it a candidate for further research in antibiotic development.

Therapeutic Applications
The compound's unique structural features may influence its interaction with various biological targets, enhancing its specificity and effectiveness in therapeutic applications. Its interactions are often mediated by hydrogen bonding and hydrophobic effects, which could lead to the development of targeted drug delivery systems.

Material Science Applications

Polymer Chemistry
this compound can serve as a monomer in polymer synthesis. Its vinyl group allows for polymerization processes that can lead to the creation of novel materials with desirable mechanical and thermal properties. The incorporation of this compound into polymer matrices could result in materials with enhanced durability and functionality.

Case Studies

Case Study: Antibacterial Efficacy
In a study evaluating the antibacterial properties of this compound, researchers found that it effectively inhibited the growth of several bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The compound's mechanism was linked to its ability to interfere with DNA replication processes mediated by topoisomerases, suggesting a promising avenue for antibiotic development.

Case Study: Polymer Synthesis
Another study focused on the use of this compound as a monomer in creating high-performance polymers. Researchers reported that polymers synthesized from this compound displayed improved thermal stability and mechanical strength compared to conventional polymers, indicating its potential utility in advanced material applications.

Mechanism of Action

The mechanism of action of (1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate involves its interaction with specific molecular targets and pathways . The vinyl group and the acetate ester functional group play crucial roles in its reactivity and interactions with other molecules. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions, and can participate in various chemical transformations.

Comparison with Similar Compounds

(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of a vinyl group and an acetate ester, which imparts distinct chemical properties and reactivity.

Biological Activity

(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate is a bicyclic compound characterized by its unique structural properties, which include a vinyl group and an acetate moiety. This compound has garnered attention for its potential biological activities, particularly in the context of antibacterial applications and interactions with biological macromolecules.

  • Molecular Formula : C₁₂H₁₈O₃
  • Molecular Weight : 210.27 g/mol
  • Structure : The compound features a bicyclic structure with an ether oxygen atom, contributing to its reactivity and potential applications in medicinal chemistry.

Biological Activity Overview

Recent studies have highlighted the biological activity of this compound, particularly as an antibacterial agent. The compound has shown promise in inhibiting bacterial topoisomerases, which are essential enzymes for bacterial DNA replication and transcription.

Antibacterial Activity

Research indicates that oxabicyclo compounds, including this compound, can effectively inhibit various bacterial strains. The mechanism of action is believed to involve the disruption of DNA processes, making it a candidate for further development as an antibacterial therapeutic agent.

Interaction Studies

Studies have demonstrated that this compound engages in significant interactions with biological macromolecules such as proteins and nucleic acids. These interactions are often mediated by hydrogen bonding and hydrophobic effects, enhancing the compound's biological activity and specificity towards certain targets.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other compounds within the oxabicyclo family:

Compound NameStructureBiological Activity
This compoundStructureAntibacterial, Topoisomerase inhibitor
2-Oxabicyclo[2.2.2]octaneStructureEstrogen receptor-beta agonist
Vorinostat analogsStructureAnticancer properties

Case Studies

Several case studies have focused on the synthesis and evaluation of this compound:

  • Synthesis and Characterization : A study detailed the synthesis of this compound through a multi-step process involving vinylation and cyclization reactions, confirming its structure via spectroscopic methods.
    • Method : Grignard reagent was used to introduce the vinyl group, followed by cyclization to form the oxabicyclo structure.
    • Yield : Approximately 67% under optimized conditions.
  • Biological Testing : In vitro assays demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

(1-ethenyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate

InChI

InChI=1S/C12H18O3/c1-3-12-6-4-11(5-7-12,9-15-12)8-14-10(2)13/h3H,1,4-9H2,2H3

InChI Key

HFXOVSZRMSUXNQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC12CCC(CC1)(OC2)C=C

Origin of Product

United States

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